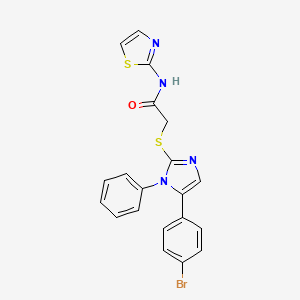

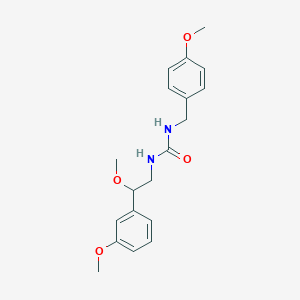

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in the literature . For instance, Desai et al. synthesized a compound with a similar structure and evaluated its antimicrobial potential .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Thiophene Analogues and Carcinogenicity Studies

Research by Ashby et al. (1978) on thiophene analogues of known carcinogens provides insights into the methodology for evaluating the carcinogenic potential of structurally related compounds, including imidazole derivatives. The study synthesized and evaluated thiophene analogues for potential carcinogenicity using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating the relevance of such structural analogues in carcinogenicity studies (Ashby, Styles, Anderson, & Paton, 1978).

Imidazole Scaffold in Kinase Inhibition

Scior et al. (2011) reviewed the design, synthesis, and activity of compounds with imidazole scaffolds, particularly as selective inhibitors of p38 MAP kinase, which plays a significant role in proinflammatory cytokine release. This underscores the imidazole ring's importance in developing kinase inhibitors, highlighting its potential applications in inflammation and other disease models (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

A comprehensive review by Shareef et al. (2019) on imidazo[2,1-b]thiazole derivatives outlines their extensive pharmacological activities, demonstrating the versatility of this fused heterocycle in medicinal chemistry. This review could provide a foundation for further exploration of related compounds, including the specific acetamide derivative , for developing new therapeutic agents with diverse pharmacological activities (Shareef, Khan, Babu, & Kamal, 2019).

Cytochrome P450 Isoform Inhibition

Khojasteh et al. (2011) reviewed chemical inhibitors of cytochrome P450 isoforms, important for understanding drug-drug interactions and metabolism. While not directly related, this study highlights the relevance of understanding how structurally complex molecules, such as the specified acetamide derivative, might interact with metabolic enzymes, affecting pharmacokinetics and dynamics (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Synthesis and Properties of Phosphorylated 1,3-Azoles

Abdurakhmanova et al. (2018) discussed the synthesis and biological properties of phosphorylated 1,3-azoles, including imidazoles. This review may provide insights into synthetic strategies and the biological significance of azole derivatives, potentially guiding research on the acetamide compound of interest (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Mechanism of Action

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The antimicrobial activity results revealed that compounds have promising antimicrobial activity .

properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4OS2/c21-15-8-6-14(7-9-15)17-12-23-20(25(17)16-4-2-1-3-5-16)28-13-18(26)24-19-22-10-11-27-19/h1-12H,13H2,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLACZHAZBNWHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)

![N-[1-[1-[2-(4-Fluorophenyl)sulfanylacetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2629094.png)

![Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)

![1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2629100.png)

![N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2629102.png)

![Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate](/img/structure/B2629109.png)

![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2629112.png)